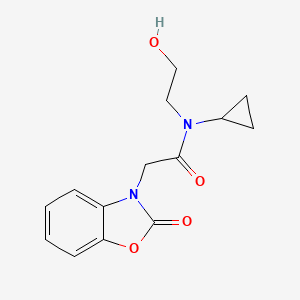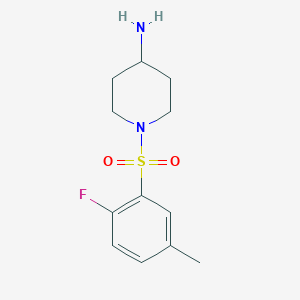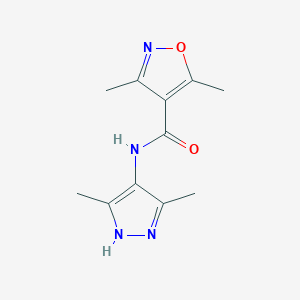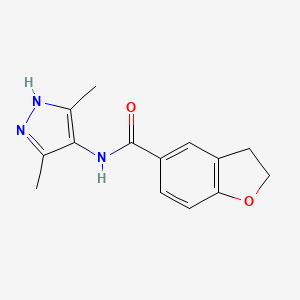
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in a variety of cellular processes, including cell growth, proliferation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
作用機序
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of several downstream signaling pathways that are involved in cell growth and survival. N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of CK2.
Biochemical and Physiological Effects:
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several proteins that are involved in cell growth and survival. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been shown to have anti-inflammatory effects by inhibiting the activity of CK2 in immune cells.
実験室実験の利点と制限
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical settings, which makes it a well-characterized compound. However, N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has some limitations for lab experiments. It has been shown to have off-target effects on other protein kinases, which can complicate the interpretation of results. In addition, N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide. One area of focus is on its potential therapeutic applications in cancer. N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Another area of focus is on its potential applications in inflammation and other diseases. N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been shown to have anti-inflammatory effects, and there is potential for it to be developed as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, there is potential for N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide to be developed as a tool compound for studying the role of CK2 in cellular processes.
合成法
The synthesis of N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide involves several steps, including the reaction of 2-amino-5-chlorobenzoxazole with ethyl 2-bromoacetate to form ethyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate. This intermediate is then reacted with cyclopropylamine and hydroxylamine to form N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide. The synthesis method has been optimized to produce high yields of N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide with high purity.
科学的研究の応用
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. The main focus of research has been on its anti-cancer effects. N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-8-7-15(10-5-6-10)13(18)9-16-11-3-1-2-4-12(11)20-14(16)19/h1-4,10,17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZMWMPGYKZAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)C(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(2-hydroxyethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![6-[2-(Diethylamino)ethylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B7556460.png)

![N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)


![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)
